Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate
Description
Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate (C₁₇H₁₆O₅, molecular weight: 300.31 g/mol) is a substituted benzoate ester featuring a 3-formylphenoxyethoxy group at the meta position of the aromatic ring. This compound is characterized by its ether-linked phenoxyethoxy spacer and a formyl group, which confers reactivity for further functionalization, such as in the synthesis of pharmaceutical intermediates or polymers. Key physical properties include its molecular structure, which has been confirmed via ¹H NMR and chromatographic methods (e.g., Rf values in hexane/EtOAc systems) . Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis or niche applications .
Properties
IUPAC Name |
methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-17(19)14-5-3-7-16(11-14)22-9-8-21-15-6-2-4-13(10-15)12-18/h2-7,10-12H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSYWPGYQGOARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594787 | |
| Record name | Methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-94-0 | |
| Record name | Methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Methyl 3-Hydroxybenzoate Intermediate
Methyl 3-hydroxybenzoate is a key intermediate and can be prepared by esterification of 3-hydroxybenzoic acid with methanol under acidic conditions or by selective oxidation of methyl 3-hydroxybenzaldehyde derivatives.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 3-Hydroxybenzoic acid + Methanol | Acid catalyst (e.g., sulfuric acid) |
| Temperature | Reflux (65-70 °C) | Ensures complete esterification |
| Reaction Time | 4-8 hours | Monitored by TLC or HPLC |
| Purification | Extraction, recrystallization | Yields white crystalline methyl 3-hydroxybenzoate |
This intermediate is well-documented with melting point ~70-72 °C and good solubility in organic solvents.
Etherification to Form 3-(2-(3-formylphenoxy)ethoxy) Substituent
The key step involves the formation of the ether linkage between the methyl 3-hydroxybenzoate and a 2-(3-formylphenoxy)ethyl moiety. This is typically achieved by:
- Reacting methyl 3-hydroxybenzoate with 2-(3-formylphenoxy)ethyl halide (e.g., bromide or tosylate) under basic conditions.
- Using a base such as potassium carbonate or sodium hydride to deprotonate the phenol group, facilitating nucleophilic substitution.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Methyl 3-hydroxybenzoate + 2-(3-formylphenoxy)ethyl bromide | Alkyl halide prepared separately |
| Base | K2CO3 or NaH | Ensures phenolate formation |
| Solvent | DMF, DMSO, or acetone | Polar aprotic solvents preferred |
| Temperature | 50-80 °C | Controlled to avoid side reactions |
| Reaction Time | 6-24 hours | Monitored by TLC or HPLC |
| Purification | Extraction, column chromatography | Isolates pure ether product |
Preparation of 2-(3-Formylphenoxy)ethyl Halide
The 2-(3-formylphenoxy)ethyl halide is synthesized by:
- Starting from 3-hydroxybenzaldehyde, reacting with 2-bromoethanol or 2-chloroethanol to form 2-(3-formylphenoxy)ethanol via nucleophilic substitution.
- Subsequent halogenation of the hydroxyl group to form the corresponding halide (e.g., bromide or tosylate).
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 3-Hydroxybenzaldehyde + 2-bromoethanol | Base such as K2CO3 or NaH |
| Solvent | Acetone, DMF | Polar aprotic preferred |
| Temperature | 40-70 °C | Reaction time 4-12 hours |
| Halogenation | PBr3 or TsCl + pyridine | Converts alcohol to bromide or tosylate |
| Purification | Distillation or chromatography | Isolates pure halide intermediate |
Research Findings and Optimization
Catalysts and Reaction Conditions
- Use of potassium carbonate as a mild base is preferred to avoid side reactions.
- Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and reaction rates.
- Reaction temperature control (50-80 °C) is critical to minimize byproducts.
- Purification by silica gel chromatography ensures high purity.
Yield and Purity
- Typical yields for the etherification step range from 70% to 90% depending on reaction time and purity of intermediates.
- Final product purity is confirmed by HPLC and NMR spectroscopy .
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Esterification | 3-Hydroxybenzoic acid + Methanol | Acid catalyst, reflux 4-8 h | Methyl 3-hydroxybenzoate |
| 2 | Etherification | Methyl 3-hydroxybenzoate + 2-(3-formylphenoxy)ethyl halide | K2CO3, DMF, 50-80 °C, 6-24 h | Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate |
| 3 | Halogenation (Intermediate) | 2-(3-formylphenoxy)ethanol + PBr3 or TsCl | Room temp to 40 °C, 2-4 h | 2-(3-formylphenoxy)ethyl halide |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 3-(2-(3-carboxyphenoxy)ethoxy)benzoate.
Reduction: Methyl 3-(2-(3-hydroxyphenoxy)ethoxy)benzoate.
Substitution: Methyl 3-(2-(3-(substituted)phenoxy)ethoxy)benzoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Methyl 4-[2-(3-Formylphenoxy)ethoxy]benzoate
- Structural Difference: The formylphenoxyethoxy group is attached at the para position of the benzoate ring instead of the meta position.
- Both isomers share the same molecular formula (C₁₇H₁₆O₅) and weight (300.31 g/mol) but exhibit distinct NMR shifts due to substituent orientation .
Methyl 3-Formyl-2-hydroxybenzoate
- Structural Difference : A hydroxyl group is present adjacent to the formyl group on the benzoate ring.
- Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing acidity (pKa ~8–10) compared to the non-hydroxylated target compound. This structural feature enhances solubility in polar solvents but reduces stability under acidic conditions .
Linker Variations and Functional Groups
Methyl 4-((2-Formylphenoxy)methyl)benzoate (Patent Compound B)
- Structural Difference : A methylene (-CH₂-) linker replaces the ethoxy (-OCH₂CH₂O-) spacer.
- Synthesis involves KI/K₂CO₃-mediated alkylation, differing from the DIPEA-assisted etherification used for the target compound .
2-Ethoxy-4-formylphenyl 3-Methylbenzoate
- Structural Difference : The formyl group is on a separate phenyl ring connected via an ester linkage, and a methyl group is present on the benzoate ring.
- Impact : The methyl group increases hydrophobicity (logP ~3.5 vs. ~2.8 for the target compound), while the ester linkage may confer susceptibility to hydrolysis under basic conditions .
Fragmentation and Stability
- Electron Ionization (EI) Fragmentation: Regioisomeric ethoxy-substituted benzoates (e.g., 2- vs. 3-ethoxy) exhibit distinct fragmentation pathways. For example, 3-ethoxy derivatives undergo preferential cleavage of the ether bond, yielding formylphenol ions, whereas 2-ethoxy isomers produce benzoyl fragments. This suggests that the target compound’s meta-substituted ethoxy group may enhance stability during mass spectrometric analysis compared to ortho analogs .
Biological Activity
Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate is an aromatic ester that has garnered attention for its notable biological activities. This compound, with the molecular formula C17H16O5, features a complex structure that includes an aromatic aldehyde and ether linkages, which contribute to its unique properties and potential applications in medicinal chemistry.
Antibacterial Properties
This compound exhibits significant antibacterial activity against various strains of bacteria. Notably, it has shown effectiveness against:
- Escherichia coli
- Shigella boydii
These findings suggest that the compound could serve as a potential antibacterial agent, particularly in the development of new treatments for bacterial infections.
Enzyme Inhibition
In addition to its antibacterial properties, this compound has demonstrated chymotrypsin inhibitory activity. This characteristic indicates its potential utility in enzyme inhibition studies, which could lead to the development of therapeutic agents targeting specific enzymatic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. The compound's unique positioning of the formyl group plays a critical role in its biological properties. Comparative analysis with similar compounds reveals how slight modifications can influence biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate | C17H16O5 | Similar structure; different position of formyl group |
| Methyl 3-(2-(4-formyl-2-methoxyphenoxy)ethoxy)benzoate | C18H18O6 | Contains a methoxy group; additional functional complexity |
| Methyl 3-(2-(4-hydroxyphenoxy)ethoxy)benzoate | C17H18O5 | Hydroxy group instead of formyl; different biological activity |
These comparisons highlight how molecular modifications can lead to variations in biological activity, emphasizing the importance of targeted synthesis in drug discovery.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with biological targets. These computational methods suggest that the compound may exhibit favorable binding interactions with specific proteins involved in disease pathways. Such insights are invaluable for guiding further research into its therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the broader implications of compounds similar to this compound. For instance, derivatives of 3-formylchromones have been investigated for their cytotoxic effects on tumor cells, anti-Helicobacter pylori activity, and urease inhibition. Although direct comparisons are not always feasible due to structural differences, these studies underscore the potential of related compounds in various therapeutic contexts .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DIPEA, -35°C, 7 h | 90% |
| 3 | CH₂Cl₂/EtOAc gradient | 90% |
Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Methodological Answer :
Low yields often arise from incomplete coupling or side reactions. Strategies include:
- Catalyst Tuning : Increase DIPEA stoichiometry (e.g., 1.5–2.0 equiv.) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 40°C to balance reaction rate and byproduct formation .
- Purification Refinement : Use sequential MPLC (e.g., 90 g silica, 30–35 cm³/min flow rate) with hexane/EtOAc gradients to resolve mixed fractions .
Example : Re-purifying mixed fractions with 4% EtOAc in CH₂Cl₂ improved isolated yield from 75% to 90% .
Basic: What spectroscopic techniques confirm the structure of this compound?
Q. Methodological Answer :
- ¹H NMR : Key signals include δ 3.76 (s, 3H, methoxy group), δ 7.2–8.1 (aromatic protons), and δ 9.8 (s, 1H, formyl proton) .
- 13C NMR : Peaks at δ 167.5 (ester carbonyl), δ 191.2 (formyl carbonyl), and δ 55.2 (methoxy carbon) confirm functional groups .
- Mass Spectrometry : HRMS (ESI+) should match the molecular formula C₁₈H₁₆O₆ (exact mass: 328.0947) .
Q. Methodological Answer :
- Acidic Conditions : The ester group hydrolyzes to carboxylic acid (e.g., 0.1 M HCl, 50°C, 12 h), confirmed by loss of δ 3.76 (OCH₃) in ¹H NMR .
- Basic Conditions : Saponification of the ester occurs (e.g., 0.1 M NaOH, 60°C, 6 h), yielding 3-(2-(3-formylphenoxy)ethoxy)benzoic acid .
- Oxidative Conditions : The formyl group oxidizes to carboxylic acid under strong oxidants (e.g., KMnO₄, H₂O₂), detectable via IR (loss of C=O stretch at 1700 cm⁻¹) .
Q. Methodological Answer :
- Electron-Withdrawing Groups : Replacing methoxy with trifluoromethoxy (e.g., 3-CF₃O) enhances metabolic stability but reduces solubility (logP increase by ~0.5) .
- Steric Effects : Bulkier substituents (e.g., isobutoxy) may hinder target binding, as shown in SAR studies of analogous triazine derivatives .
- Synthetic Strategy : Introduce substituents via nucleophilic aromatic substitution (e.g., 3-ethoxy-4-methoxybenzaldehyde precursors) .
Case Study : Ethoxy analogs showed 2-fold higher enzyme inhibition vs. methoxy in kinase assays, attributed to improved hydrophobic interactions .
Basic: What chromatographic methods are effective for purifying this compound?
Q. Methodological Answer :
- Normal-Phase MPLC : Use silica gel with CH₂Cl₂/EtOAc gradients (1–20% EtOAc) to separate polar byproducts .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O, 0.1% TFA) achieve >95% purity, with retention time ~12.5 min .
Optimization Tip : Pre-adsorb the crude product onto silica before column loading to improve resolution .
Advanced: How to design a stability-indicating assay for quality control?
Q. Methodological Answer :
Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and 0.1 M HCl/NaOH .
HPLC-MS Analysis : Monitor degradation products (e.g., hydrolyzed ester at m/z 314.08) using a C18 column and ESI+ ionization .
Validation : Establish linearity (R² >0.99) and LOD/LOQ (e.g., 0.1 µg/mL) for major impurities .
Data : Heat stress (7 days) caused 5% degradation, while UV exposure (48 h) led to 8% decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
